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Compound of Interest

Compound Name: GSK 1562590 hydrochloride

Cat. No.: B10760792 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
GSK1562590 hydrochloride is a potent and selective antagonist of the urotensin-II (UT)

receptor.[1][2] Urotensin-II is a cyclic peptide recognized as one of the most potent

vasoconstrictors in mammals.[1] The urotensin system, which includes the UT receptor, is

implicated in a variety of physiological processes, particularly in the cardiovascular system.

Consequently, UT receptor antagonists like GSK1562590 are valuable tools for investigating

the pathophysiological roles of urotensin-II in conditions such as hypertension and other

cardiovascular diseases.

GSK1562590 exhibits high affinity for mammalian UT receptors and demonstrates

insurmountable antagonism in tissues from rats and cats.[1][2] Notably, it has shown prolonged

pharmacodynamic activity in ex vivo studies, inhibiting urotensin-II-induced contractions in rat

aorta for at least 24 hours after dosing.[1] These characteristics, combined with its oral activity,

make it a suitable candidate for in vivo preclinical research.

Mechanism of Action
GSK1562590 acts as a selective antagonist at the urotensin-II (UT) receptor, a G protein-

coupled receptor (GPCR). Urotensin-II binding to the UT receptor on vascular smooth muscle

cells initiates a signaling cascade that leads to vasoconstriction. By binding to the UT receptor,

GSK1562590 blocks the action of endogenous urotensin-II, thereby inhibiting this
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vasoconstrictor response. This antagonism of the UT receptor makes GSK1562590 a valuable

tool for studying the physiological effects of the urotensin system.

Signaling Pathway of Urotensin-II and Antagonism by GSK1562590
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Caption: Urotensin-II signaling pathway leading to vasoconstriction and its inhibition by

GSK1562590.

Recommended Dosages for In Vivo Studies
The following dosage information is derived from preclinical studies in anesthetized cats.

Researchers should consider these as starting points and optimize the dose for their specific

animal model and experimental design.

Animal Model
Route of
Administration

Recommended
Dose

Observed
Effect

Reference

Anesthetized Cat Intravenous (i.v.) 0.1 - 1 mg/kg

Inhibition of

human

urotensin-II-

induced systemic

pressor

response.

Behm et al.,

2010

Note: In the referenced study, GSK1562590 was found to be approximately 10-fold more potent

than a comparator compound, GSK1440115, in inhibiting the pressor response to urotensin-II.

Experimental Protocols
In Vivo: Inhibition of Urotensin-II-Induced Pressor
Response in Anesthetized Cats
This protocol describes a method to evaluate the in vivo efficacy of GSK1562590 in

antagonizing the hypertensive effects of urotensin-II.

Materials:

GSK1562590 hydrochloride

Human urotensin-II (hU-II)
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Anesthetic agent (e.g., pentobarbital)

Saline (vehicle)

Male cats (or other suitable animal model)

Pressure transducer and recording system

Procedure:

Anesthetize the animals according to approved institutional animal care and use committee

(IACUC) protocols.

Surgically implant catheters for drug administration (e.g., in the femoral vein) and direct

blood pressure monitoring (e.g., in the carotid artery).

Allow the animal to stabilize after surgery.

Administer a bolus of hU-II intravenously to establish a baseline pressor response.

Administer GSK1562590 hydrochloride intravenously at the desired dose (e.g., starting with

0.1 mg/kg).

After a suitable pre-treatment period, challenge the animal again with the same dose of hU-

II.

Record the changes in mean arterial blood pressure and compare the pressor response

before and after administration of GSK1562590.
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Experimental Workflow for In Vivo Pressor Response Assay
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Caption: Workflow for assessing the in vivo efficacy of GSK1562590.
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Ex Vivo: Inhibition of Urotensin-II-Induced Aortic
Contraction in Rats
This protocol details an ex vivo method to assess the antagonistic activity of GSK1562590 on

isolated vascular tissue.

Materials:

GSK1562590 hydrochloride

Human urotensin-II (hU-II)

Male rats (e.g., Sprague-Dawley)

Krebs-Henseleit solution

Organ bath system with force transducers

95% O2 / 5% CO2 gas mixture

Procedure:

Euthanize the rat according to approved IACUC protocols and excise the thoracic aorta.

Clean the aorta of adherent connective and adipose tissue and cut it into rings of

approximately 2-3 mm in width.

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at

37°C and bubbled with 95% O2 / 5% CO2.

Allow the tissues to equilibrate under a resting tension of approximately 2 grams.

Induce a submaximal contraction with an agonist such as phenylephrine or KCl to verify

tissue viability.

After washout and return to baseline, pre-incubate the tissues with GSK1562590

hydrochloride at various concentrations for a specified period.
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Generate a cumulative concentration-response curve to hU-II in the presence of

GSK1562590.

Measure the contractile force and calculate the pKb value to quantify the antagonist potency.

Quantitative Data Summary
The following table summarizes the antagonist potency of GSK1562590 at the urotensin-II

receptor in various arterial tissues.

Tissue Species
Antagonist
Potency (pKb)

Antagonism
Type

Reference

Aorta Rat 9.77 Insurmountable
Behm et al.,

2010

Pulmonary Artery Cat 10.12 Insurmountable
Behm et al.,

2010

Carotid Artery
hUT Transgenic

Mouse
8.93 Insurmountable

Behm et al.,

2010

Aorta Monkey 8.87 - 8.93 Competitive
Behm et al.,

2010

Note: The insurmountable antagonism observed in rat and cat tissues suggests a slow

dissociation of GSK1562590 from the UT receptor in these species.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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